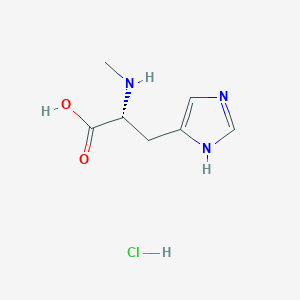

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride

説明

N-Methyl-D-Histidine Hydrochloride is a chemical compound with the empirical formula C7H12ClN3O2 and a molecular weight of 205.64. It is a derivative of histidine, an essential amino acid, and is often used in biochemical research and various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-Histidine Hydrochloride typically involves the methylation of histidine. The process begins with the protection of the amino and carboxyl groups of histidine, followed by the selective methylation of the imidazole ring. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of N-Methyl-D-Histidine Hydrochloride is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves the use of large-scale reactors and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

N-Methyl-D-Histidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various alkylated or acylated derivatives.

科学的研究の応用

N-Methyl-D-Histidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

作用機序

The mechanism of action of N-Methyl-D-Histidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity and influence biochemical pathways, making it a valuable tool in research.

類似化合物との比較

Similar Compounds

Histidine: The parent compound from which N-Methyl-D-Histidine Hydrochloride is derived.

N-Acetyl-Histidine: Another derivative of histidine with different functional groups.

Methyl-Histidine: A similar compound with methylation at different positions.

Uniqueness

N-Methyl-D-Histidine Hydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in studies requiring precise modulation of histidine-related pathways.

生物活性

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid; hydrochloride, often referred to as a derivative of imidazole amino acids, has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with various biological systems, particularly in the realm of neurobiology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 179.62 g/mol. Its structure includes an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.

The biological activity of (2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid; hydrochloride is primarily attributed to its ability to interact with neurotransmitter systems and immune responses. Research indicates that compounds with similar structures can act as agonists or antagonists at various receptors, influencing pathways related to inflammation and neuroprotection.

1. Neuroprotective Effects

Studies have shown that imidazole derivatives can exhibit neuroprotective properties. For instance, (2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid has been investigated for its potential role in protecting neuronal cells from oxidative stress and apoptosis.

- Case Study : In vitro experiments demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

2. Anti-inflammatory Properties

The anti-inflammatory effects of (2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid are also noteworthy. Research indicates that it can modulate cytokine release from immune cells.

- Research Findings : A study involving peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the release of anti-inflammatory cytokines like IL-10 at specific concentrations .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCAMJPAJDEDCG-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718688 | |

| Record name | N-Methyl-D-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200927-06-6 | |

| Record name | N-Methyl-D-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。